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Abstract
SEL120-34A is a potent and selective, ATP-competitive small molecule inhibitor of Cyclin-

Dependent Kinase 8 (CDK8) and its paralog, CDK19. By targeting the CDK8/19 kinase activity,

SEL120-34A modulates the phosphorylation of key downstream signaling molecules,

particularly STAT1 and STAT5, leading to the inhibition of oncogenic transcriptional programs.

This mechanism of action has demonstrated significant therapeutic potential, especially in

hematological malignancies such as Acute Myeloid Leukemia (AML). This technical guide

provides an in-depth overview of the function of SEL120-34A, including its biochemical activity,

cellular effects, and preclinical efficacy, supported by detailed experimental protocols and data.

Core Mechanism of Action: Inhibition of CDK8/19
Kinase Activity
SEL120-34A functions as a type I kinase inhibitor, binding to the ATP pocket of CDK8 and

CDK19.[1][2] This competitive inhibition prevents the transfer of phosphate from ATP to

substrate proteins, thereby blocking their phosphorylation and subsequent activation. The

primary downstream targets of CDK8/19 that are affected by SEL120-34A are the Signal

Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727

(S727) and STAT5 at serine 726 (S726).[1][2][3][4][5] Inhibition of this phosphorylation event is

a key element of SEL120-34A's anti-cancer activity.[1][2][4]
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The signaling pathway affected by SEL120-34A is depicted below. In cancer cells, particularly

AML, constitutively active signaling pathways lead to the activation of CDK8. CDK8, as part of

the Mediator complex, then phosphorylates STAT1 and STAT5. This phosphorylation is crucial

for their transcriptional activity, promoting the expression of genes involved in cell proliferation,

survival, and the maintenance of a leukemia stem cell phenotype.[1][6] SEL120-34A directly

inhibits CDK8, leading to a reduction in STAT1 and STAT5 phosphorylation and the subsequent

downregulation of their target genes.
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Caption: SEL120-34A inhibits CDK8/19, blocking STAT1/5 phosphorylation.

Quantitative Data
The potency and selectivity of SEL120-34A have been characterized through various in vitro

assays.

Kinase Inhibition
The inhibitory activity of SEL120-34A against a panel of cyclin-dependent kinases is

summarized below. The data highlights the high potency and selectivity for CDK8 and CDK19.
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Kinase Target IC50 (nM)

CDK8/CycC 4.4[7]

CDK19/CycC 10.4[7]

CDK9/CycT 1070[1][7]

CDK1 No significant inhibition[1][7]

CDK2 No significant inhibition[1][7]

CDK4 No significant inhibition[1][7]

CDK5 No significant inhibition[1][7]

CDK6 No significant inhibition[1][7]

CDK7 No significant inhibition[1][7]

Anti-proliferative Activity
SEL120-34A has demonstrated potent anti-proliferative activity against a range of cancer cell

lines, particularly those of hematological origin.

Cell Line Cancer Type GI50

KG-1 Acute Myeloid Leukemia <1 µM[1]

SKNO-1 Acute Myeloid Leukemia <1 µM[1]

HL-60 Acute Myeloid Leukemia <1 µM[1]

MOLM-16 Acute Myeloid Leukemia <1 µM[1]

OciAML-2 Acute Myeloid Leukemia <1 µM[1]

MV-4-11 Acute Myeloid Leukemia <1 µM[1]

MOLM-6 Acute Myeloid Leukemia <1 µM[1]

OciAML-3 Acute Myeloid Leukemia <1 µM[1]
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Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the general steps for determining the IC50 values of SEL120-34A
against CDK8/CycC and other kinases.

Start

Prepare Reagents:
- Kinase (e.g., CDK8/CycC)

- Substrate (e.g., STAT1 TAD)
- ATP (radiolabeled or for detection)

- SEL120-34A serial dilutions

Incubate Kinase, Substrate,
ATP, and SEL120-34A

Stop Reaction

Detect Substrate Phosphorylation
(e.g., Autoradiography, Luminescence)

Analyze Data and Calculate IC50

End
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Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

Reagent Preparation:

Recombinant CDK8/CycC and other kinases are purified.

A suitable substrate, such as a peptide derived from the STAT1 transactivation domain, is

prepared.

ATP, often radiolabeled ([γ-³²P]ATP), is used to enable detection of phosphorylation.

SEL120-34A is serially diluted to a range of concentrations.

Kinase Reaction:

The kinase, substrate, and SEL120-34A are incubated together in a kinase assay buffer

(e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

The reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a

controlled temperature (e.g., 30°C).

Detection:

The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).

The phosphorylated substrate is separated from the reaction mixture (e.g., via filter

binding or gel electrophoresis).

The amount of phosphorylated substrate is quantified using an appropriate detection

method (e.g., autoradiography for radiolabeled ATP or luminescence-based assays).

Data Analysis:
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The percentage of kinase inhibition at each concentration of SEL120-34A is calculated

relative to a control reaction without the inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)
This protocol describes the determination of the anti-proliferative effects of SEL120-34A on

cancer cell lines.

Methodology:

Cell Seeding:

Cancer cell lines (e.g., KG-1, MV-4-11) are seeded into 96-well plates at a predetermined

density (e.g., 5,000-10,000 cells/well) in their respective growth media.

The plates are incubated overnight to allow for cell attachment and recovery.

Compound Treatment:

SEL120-34A is serially diluted in culture medium to the desired concentrations.

The culture medium is removed from the wells and replaced with medium containing the

different concentrations of SEL120-34A or a vehicle control (e.g., DMSO).

The plates are incubated for a specified period (e.g., 72 hours).

MTS Reagent Addition:

Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an

electron coupling reagent (e.g., phenazine ethosulfate), is added to each well.

Incubation and Measurement:
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The plates are incubated for 1-4 hours to allow for the conversion of MTS to a formazan

product by viable cells.

The absorbance of the formazan product is measured at 490 nm using a microplate

reader.

Data Analysis:

The absorbance values are corrected by subtracting the background absorbance from

wells containing medium only.

The percentage of cell viability is calculated for each concentration of SEL120-34A
relative to the vehicle-treated control cells.

The GI50 value is determined by plotting the percentage of viability against the logarithm

of the inhibitor concentration.

In Vivo Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of SEL120-34A in a mouse

xenograft model of AML.

Methodology:

Animal Model:

Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of

human tumor cells.

Tumor Cell Implantation:

Human AML cells (e.g., KG-1 or MV-4-11) are harvested and resuspended in a suitable

medium (e.g., PBS or Matrigel).

A specific number of cells (e.g., 5-10 x 10⁶) is injected subcutaneously into the flank of

each mouse.

Tumor Growth and Treatment:
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Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

The mice are then randomized into treatment and control groups.

SEL120-34A is administered orally at various doses (e.g., 15, 30, 60 mg/kg), typically

once or twice daily. The control group receives a vehicle solution.

Monitoring and Endpoint:

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

The body weight and general health of the mice are also monitored.

The experiment is terminated when tumors in the control group reach a predetermined

size, or at a specified time point.

Data Analysis:

Tumor growth curves are plotted for each treatment group.

The percentage of tumor growth inhibition (TGI) is calculated for each dose of SEL120-
34A compared to the control group.

Statistical analysis is performed to determine the significance of the anti-tumor effects.

Western Blot Analysis of STAT Phosphorylation
This protocol is used to assess the effect of SEL120-34A on the phosphorylation of STAT1 and

STAT5 in cancer cells.

Methodology:

Cell Treatment and Lysis:

Cancer cells are treated with various concentrations of SEL120-34A or a vehicle control

for a specified time.

The cells are then lysed in a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation status of proteins.
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Protein Quantification:

The protein concentration of the cell lysates is determined using a standard protein assay

(e.g., BCA assay).

SDS-PAGE and Protein Transfer:

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is then incubated with primary antibodies specific for phosphorylated

STAT1 (S727) and phosphorylated STAT5 (S726), as well as antibodies for total STAT1

and STAT5, and a loading control (e.g., β-actin or GAPDH).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

Detection and Analysis:

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

The intensity of the bands corresponding to the phosphorylated and total proteins is

quantified, and the ratio of phosphorylated to total protein is calculated to assess the effect

of SEL120-34A.

Conclusion
SEL120-34A is a highly potent and selective inhibitor of CDK8 and CDK19 with a well-defined

mechanism of action centered on the suppression of STAT1 and STAT5 phosphorylation. This

activity translates to significant anti-proliferative effects in preclinical models of hematological

malignancies, particularly AML. The data and protocols presented in this guide provide a
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comprehensive technical overview of the function of SEL120-34A, supporting its continued

investigation and development as a promising therapeutic agent for cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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